disodium;2-[3-[5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
Description
The compound disodium;2-[3-[5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate is a highly complex pyrrole-based disodium salt featuring multiple conjugated substituents, including ethenyl groups, sulfonate moieties, and oxopyrrole rings.
Key structural attributes:
- Core framework: Two pyrrole rings linked via methylene bridges.
- Substituents: Ethenyl groups at positions 3 and 4 of pyrrole rings, sulfonatoethylamino propyl chains, and disodium counterions.
- Electrochemical properties: Predicted high polarity due to sulfonate groups, enabling solubility in aqueous media.
Properties
IUPAC Name |
disodium;2-[3-[5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-34-1 | |
| Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium 2-[3-[5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2... is a complex synthetic compound that belongs to a class of pyrrole derivatives. This compound exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 842.9 g/mol. Its CAS number is 68683-34-1, which is essential for identifying the compound in chemical databases.
Biological Activity Overview
Research indicates that pyrrole derivatives, including the disodium salt , possess various biological activities, including:
- Anticancer Activity : Certain pyrrole derivatives have shown potential in inhibiting cancer cell proliferation. Studies have indicated that modifications in the pyrrole structure can enhance cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Pyrrole compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, demonstrating potential use in treating inflammatory diseases .
- Toxicity Profiles : The toxicity of these compounds varies depending on their structure. For instance, some derivatives exhibit moderate to high toxicity on organisms like Artemia franciscana and Daphnia magna, indicating the need for careful evaluation during drug development .
Case Study 1: Anticancer Properties
A study focused on a series of pyrrole derivatives revealed that specific modifications led to increased cytotoxicity against human cancer cell lines. The presence of carbonyl groups within the pyrrole structure was identified as a critical factor influencing biological activity. The study utilized various assays to measure cell viability and apoptosis induction, demonstrating that certain derivatives could reduce tumor growth significantly .
Case Study 2: Anti-inflammatory Activity
Another research effort investigated the anti-inflammatory properties of modified pyrroles. The synthesized compounds were tested for their ability to inhibit cytokine release in vitro. Results indicated that some derivatives effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Antitumor Activity : Research indicates that derivatives of pyrrole compounds exhibit antitumor properties. The presence of the ethylene and sulfonate groups in this compound may enhance its efficacy against certain cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole-based compounds showed significant inhibition of tumor growth in preclinical models, suggesting potential for further development in cancer therapeutics.
- Neurological Disorders : The compound has been investigated for its potential role in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Biochemical Applications
-
Bioconjugation : The sulfonate group makes this compound suitable for bioconjugation processes, which are essential in drug delivery systems. Its ability to form stable conjugates can enhance the solubility and bioavailability of therapeutic agents.
- Data Table : Below is a summary of the bioconjugation potential based on structural analysis:
Functional Group Role in Bioconjugation Impact on Solubility Sulfonate Enhances water solubility Increased Ethylene Improves stability Moderate Pyrrole Facilitates interaction with receptors High -
Fluorescent Probes : The unique structure allows for modifications that can lead to fluorescent properties, making it useful in bioimaging applications.
- Case Study : Research has shown that similar compounds can be used as fluorescent markers for tracking cellular processes in live cells, providing insights into cellular dynamics and drug interactions.
Industrial Applications
-
Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes, particularly those requiring high stability under various conditions.
- Market Analysis : The global market for specialty dyes is projected to grow significantly, with compounds like this being pivotal due to their unique chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Disodium 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]-3',5-dimethyl-4'-[[4-[[(4-methylphenyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-3-sulphonate ()
- Similarities : Both compounds are disodium salts with sulfonate groups and aromatic heterocycles (pyrrole vs. pyrazole).
- Differences : The analogue replaces pyrrole with a pyrazole core and introduces azo linkages, which may reduce photostability compared to the target compound’s conjugated pyrrole system .
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics ():
Insights :
Physicochemical and Pharmacokinetic Properties
Solubility and Polarity
- Target Compound : High aqueous solubility (logP < −2.0 predicted) due to disodium sulfonate groups.
- Analogues: Non-sulfonated derivatives (e.g., ) exhibit logP values >2.0, favoring lipid membranes .
Stability
Key Findings and Implications
Structural Uniqueness : The target compound’s ethenyl-sulfonate-pyrrole architecture distinguishes it from most analogues, offering tailored optoelectronic properties.
Computational Guidance : Tanimoto/Dice metrics () and databases like CompTox () enable rapid identification of analogues for hazard assessment.
Synthetic Feasibility : Lessons from multi-component reactions () and LC/MS-guided purification () are applicable to scaling up production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
